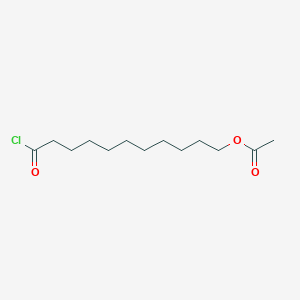

11-Chloro-11-oxoundecyl acetate

Description

11-Chloro-11-oxoundecyl acetate (CAS No. 61658-17-1, molecular formula C₁₃H₂₃ClO₃) is a specialized ester derivative featuring a chloro (-Cl) and ketone (-oxo) functional group at the 11th carbon of an undecane backbone, with an acetyloxy (-OAc) group at the terminal position . However, its exact applications remain underexplored in publicly available literature, necessitating analogies with structurally similar compounds for functional insights.

Properties

CAS No. |

61658-17-1 |

|---|---|

Molecular Formula |

C13H23ClO3 |

Molecular Weight |

262.77 g/mol |

IUPAC Name |

(11-chloro-11-oxoundecyl) acetate |

InChI |

InChI=1S/C13H23ClO3/c1-12(15)17-11-9-7-5-3-2-4-6-8-10-13(14)16/h2-11H2,1H3 |

InChI Key |

BDPSLVDISLRGNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCCCCCCCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Undecyl Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 11-Chloro-11-oxoundecyl acetate | 61658-17-1 | C₁₃H₂₃ClO₃ | 278.77 | -Cl, -oxo, -OAc |

| 11-Methoxy-11-oxoundecanoic acid | Not provided | C₁₂H₂₂O₅ | 246.30 | -OCH₃, -oxo, -COOH |

| 11-Bromoundecanoic acid | Not provided | C₁₁H₂₁BrO₂ | 265.19 | -Br, -COOH |

| 11-Aminoundecanoic acid | Not provided | C₁₁H₂₃NO₂ | 201.31 | -NH₂, -COOH |

Key Observations:

- Substituent Effects on Reactivity: The chloro group in 11-Chloro-11-oxoundecyl acetate enhances electrophilicity compared to the methoxy (-OCH₃) group in 11-Methoxy-11-oxoundecanoic acid, which is electron-donating and may reduce susceptibility to nucleophilic attack . Amino groups (e.g., 11-Aminoundecanoic acid) introduce basicity and hydrogen-bonding capacity, contrasting with the ester’s hydrolytic lability .

- Functional Group Interactions: The ketone (-oxo) group in 11-Chloro-11-oxoundecyl acetate may participate in keto-enol tautomerism or act as a hydrogen-bond acceptor, similar to other oxo-containing compounds . Carboxylic acid derivatives (e.g., 11-Bromoundecanoic acid) exhibit higher acidity (pKa ~4-5) compared to esters (pKa ~25-30), influencing solubility and reactivity in aqueous environments.

Comparison with Shorter-Chain Acetates

Table 2: Acetate Esters of Varying Chain Lengths

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Chain Length | Key Properties |

|---|---|---|---|---|---|

| 11-Chloro-11-oxoundecyl acetate | 61658-17-1 | C₁₃H₂₃ClO₃ | 278.77 | C11 | High polarity, low volatility |

| Hexyl acetate | 142-92-7 | C₈H₁₆O₂ | 144.21 | C6 | Volatile, fruity odor |

Key Observations:

- Chain Length and Physical Properties :

- Longer-chain acetates like 11-Chloro-11-oxoundecyl acetate exhibit lower volatility and higher viscosity compared to shorter-chain analogs (e.g., Hexyl acetate), which are widely used as solvents or flavoring agents due to their volatility and mild odor .

- The chloro-oxo substituents in 11-Chloro-11-oxoundecyl acetate likely increase its polarity, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to unsubstituted acetates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.